molecular formula C17H23N3O2S B11011590 N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide

N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B11011590
M. Wt: 333.5 g/mol
InChI Key: XZGHHOPLQWXMQY-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxybenzyl group, and an amino group. Its molecular formula is C17H24N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or methoxybenzyl group.

    Reduction: Reduced forms of the carboxamide or thiazole ring.

    Substitution: Substituted thiazole or methoxybenzyl derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-2-(2-methylpropylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H23N3O2S/c1-11(2)9-19-17-20-12(3)15(23-17)16(21)18-10-13-7-5-6-8-14(13)22-4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

XZGHHOPLQWXMQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC(C)C)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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